molecular formula C6H3BrClNO2 B1372142 3-Bromo-5-chloropyridine-2-carboxylic acid CAS No. 1189513-50-5

3-Bromo-5-chloropyridine-2-carboxylic acid

Cat. No.: B1372142
CAS No.: 1189513-50-5
M. Wt: 236.45 g/mol
InChI Key: IUWXGYGVXBPNHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is primarily used in research and industrial applications due to its unique chemical properties.

Safety and Hazards

The compound is classified under the GHS07 category and has the signal word 'Warning’ . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-chloropyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to optimize the yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloropyridine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-5-chloropyridine-2-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups on the pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a versatile intermediate in various synthetic pathways .

Properties

IUPAC Name

3-bromo-5-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXGYGVXBPNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672921
Record name 3-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189513-50-5
Record name 3-Bromo-5-chloropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-chloropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-chloropyridine-2-carboxylic acid
Reactant of Route 5
3-Bromo-5-chloropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Bromo-5-chloropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.